Cyclobutylmethanesulfonyl chloride
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry, the study of the synthesis and properties of organic compounds containing sulfur, is a vast and vital field. wikipedia.org Nature abounds with organosulfur compounds, including the essential amino acids cysteine and methionine, and life-saving antibiotics like penicillin. wikipedia.org Within this domain, sulfonyl chlorides (RSO₂Cl) represent a significant class of functional groups. molport.comucla.edu They are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. ucla.edufiveable.me
Cyclobutylmethanesulfonyl chloride is a specific example of an alkylsulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making the chlorine atom an excellent leaving group. fiveable.me This inherent reactivity allows these compounds to serve as powerful reagents in various chemical transformations, primarily for introducing the sulfonyl moiety into other molecules. molport.comfiveable.me
Significance in Contemporary Synthetic Methodologies
The primary significance of this compound in modern synthesis lies in its utility as a versatile electrophile and a precursor for introducing the cyclobutylmethylsulfonyl group. Sulfonyl chlorides are widely employed as reagents for the preparation of sulfonamides and sulfonate esters, which are crucial intermediates in the pharmaceutical and agrochemical industries. molport.com
The typical reactions of this compound involve nucleophilic substitution at the sulfur atom. It readily reacts with a variety of nucleophiles, including:
Alcohols: to form sulfonate esters. molport.com
Amines (primary and secondary): to yield sulfonamides. molport.com
Thiols: to produce thiosulfonates.
These reactions are foundational in organic synthesis, allowing chemists to build complex molecular architectures. molport.comfiveable.me The synthesis of this compound itself is commonly achieved through the reaction of cyclobutylmethanol with thionyl chloride. Alternative methods, such as the oxidative chlorosulfonation of corresponding S-alkyl isothiourea salts, represent broader strategies for creating sulfonyl chlorides. organic-chemistry.org
Scope and Objectives of Academic Investigations
Academic research involving this compound and related structures is often driven by the unique properties of the cyclobutane (B1203170) ring in medicinal chemistry. nih.govru.nl The cyclobutane motif is increasingly incorporated into drug candidates to enhance pharmacological properties. bohrium.comvu.nl Its rigid, puckered three-dimensional structure can improve metabolic stability, direct the orientation of key pharmacophore groups, and serve as a non-planar bioisosteric replacement for other groups, like phenyl rings. nih.govru.nlnih.gov
Investigations focus on leveraging this compound as a building block for novel bioactive molecules. For instance, it has been used in the preparation of tetrahydropyrrole compounds investigated as inhibitors of dopamine (B1211576) (D2) and dopamine transporter (DAT) receptors. cookechem.com Research has also explored its use in the synthesis of compounds targeting fatty acid synthase (FASN), an enzyme implicated in cellular metabolism. google.com The overarching objective of these studies is to explore the chemical space offered by the cyclobutane scaffold to develop new therapeutic agents and chemical probes for biological investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSOBWFPCITKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717338 | |
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220695-06-6 | |
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Route Optimization
Established Synthetic Pathways for Cyclobutylmethanesulfonyl Chloride
Traditional synthesis of this compound relies on well-documented chemical transformations, including the preparation of necessary precursors and their subsequent conversion to the final sulfonyl chloride product.
Precursor Synthesis and Functional Group Transformations
The primary precursor for the synthesis of this compound is cyclobutylmethanol. This starting material undergoes functional group transformation to introduce the sulfonyl chloride moiety. An alternative approach in the broader synthesis of sulfonyl chlorides involves the use of S-alkylisothiourea salts. These salts are prepared from readily available starting materials like alkyl halides or mesylates and inexpensive thiourea. organic-chemistry.org This method provides an odorless and convenient route to the sulfonyl chloride precursor. organic-chemistry.org
Another common strategy involves the oxidative chlorination of thiols or disulfides. researchgate.net For the target compound, this would involve cyclobutylmethanethiol (B1646441) or its corresponding disulfide. These sulfur-containing precursors are then subjected to halogenation and oxidation to form the desired sulfonyl chloride.
Halogenation and Sulfonyl Chloride Formation
The conversion of the precursor to this compound is a critical step involving halogenation. A typical laboratory-scale method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl₂). This reaction is generally performed under anhydrous conditions to prevent the hydrolysis of the resulting sulfonyl chloride. Temperature control is crucial to minimize the formation of side products.
For syntheses starting from thiols or disulfides, oxidative chlorination is employed. Various reagent systems can achieve this transformation:
N-Chlorosuccinimide (NCS): NCS, often in combination with a chloride source like tetrabutylammonium (B224687) chloride and water, can effectively convert thiols to sulfonyl chlorides. organic-chemistry.org
1,3-dichloro-5,5-dimethylhydantoin (DCH): This reagent serves as a dual-function agent for both oxidation and chlorination of thiols and disulfides. rsc.org
Hydrogen Peroxide/Zirconium Tetrachloride: This system provides a rapid and high-yielding method for the oxidative chlorination of thiols under mild conditions. organic-chemistry.org
A comparative analysis of different methods highlights the trade-offs between yield, purity, and scalability. For instance, direct chlorosulfonation might be preferred for industrial applications due to lower costs, while other methods may offer higher purity for laboratory-scale synthesis.
Table 1: Comparison of General Sulfonyl Chloride Synthesis Methods
| Method | Typical Starting Material | Key Reagents | General Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfonic Acid Chlorination | Sulfonic Acid | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | 70-85% | High purity, well-established | Harsh reagents, potential for side reactions |
| Oxidative Chlorination | Thiol/Disulfide | NCS, DCH, H₂O₂/ZrCl₄ | 80-90% | High yields, mild conditions | Cost of some reagents |
| Multi-Step Synthesis from Alcohol | Alcohol (e.g., Cyclobutylmethanol) | SOCl₂ | 60-70% | Readily available starting materials | Multiple steps can lower overall yield |
Mechanistic Considerations in this compound Synthesis
The mechanisms underlying sulfonyl chloride formation vary with the chosen synthetic route.
From Thiols/Disulfides: The oxidative chlorination of thiols is believed to proceed through the formation of a disulfide intermediate. This is followed by a series of successive oxidation and chlorination steps to yield the final sulfonyl chloride. organic-chemistry.org
From Sulfonyl Hydrazides: When using sulfonyl hydrazides with N-chlorosuccinimide (NCS), the reaction is proposed to follow a radical pathway. NCS generates a chlorine radical, which reacts with the sulfonyl hydrazide to form a sulfonyl radical. This sulfonyl radical then combines with a chlorine radical to produce the sulfonyl chloride. nih.gov
Solvolysis Reactions: Studies on the solvolysis of alkanesulfonyl chlorides suggest a bimolecular mechanism. These reactions exhibit a significant balance between bond formation and bond breaking at the transition state. beilstein-journals.orgresearchgate.net The kinetic solvent isotope effect for the hydrolysis of methanesulfonyl chloride is higher than that for alkyl chlorides, indicating more bond breaking at the transition state for the departure of the chloride ion. beilstein-journals.org
Advanced Synthetic Strategies
Recent research has focused on developing more sustainable and efficient methods for synthesizing sulfonyl chlorides, including this compound. These advanced strategies aim to reduce waste, avoid hazardous reagents, and improve reaction selectivity and yield through catalysis.
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to create more environmentally benign processes. rsc.org
Key green strategies include:
Use of Water as a Solvent: A simple and rapid method for synthesizing sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using Oxone-KX (where X is Cl or Br) in water. rsc.org This approach avoids the use of volatile organic solvents.
Environmentally Friendly Reagents: The use of hydrogen peroxide as an oxidant is a green alternative, as it produces water as the only byproduct. organic-chemistry.org Similarly, employing S-alkylisothiourea salts with N-chlorosuccinimide (NCS) is considered an eco-friendly method. The byproduct, succinimide (B58015), can be conveniently recycled back into the starting reagent NCS using sodium hypochlorite (B82951). organic-chemistry.org
Metal-Free Synthesis: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org
Table 2: Green Chemistry Approaches for Sulfonyl Chloride Synthesis
| Green Approach | Reagents/Conditions | Key Advantage | Reference |
|---|---|---|---|
| Aqueous Synthesis | Oxone-KX in water | Avoids organic solvents | rsc.org |
| Recyclable Reagents | S-alkylisothiourea salts, NCS | Byproduct can be converted back to starting reagent | organic-chemistry.org |
| Benign Byproducts | H₂O₂/ZrCl₄ | Generates water as the main byproduct | organic-chemistry.org |
| Metal-Free Aerobic Oxidation | Ammonium nitrate, HCl, O₂ | Avoids heavy metals and harsh oxidants | rsc.org |
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis offers a powerful tool for improving the efficiency and selectivity of sulfonyl chloride synthesis.
Zirconium Tetrachloride Catalysis: The use of zirconium tetrachloride as a catalyst in the oxidative chlorination of thiols with hydrogen peroxide allows for very short reaction times and excellent yields under mild conditions. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a sustainable alternative to traditional methods. acs.orgnih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can mediate the synthesis of sulfonyl chlorides from various precursors like arenediazonium salts, thiols, and thioacetates under mild, room-temperature conditions. acs.orgnih.govmpg.de This method shows high tolerance to different functional groups. acs.orgnih.gov
Copper-Catalyzed Reactions: The Sandmeyer-type reaction, which uses copper salts like CuCl or CuCl₂, is a common method for synthesizing sulfonyl chlorides from arenediazonium salts and sulfur dioxide. acs.org Photocatalytic alternatives to this method are also being developed to avoid the use of stoichiometric copper reagents. nih.gov
Asymmetric Catalysis: For the synthesis of chiral sulfones, a cooperative asymmetric catalysis system has been developed. This system merges a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst to produce α-C chiral sulfones with excellent enantioselectivity. rsc.org
These advanced catalytic methods represent the forefront of research in sulfonyl chloride synthesis, offering pathways to produce compounds like this compound with greater efficiency, selectivity, and sustainability.
Purification and Isolation Techniques in Research Scale
Following the synthesis of this compound, effective purification and isolation are crucial to obtain a product of the required purity for subsequent applications. At the research scale, chromatographic separations and recrystallization are the most common and effective techniques employed.
Chromatographic Separations
Chromatography is a versatile technique for the purification of sulfonyl chlorides, including this compound, which is often a liquid at room temperature. fluorochem.co.ukcookechem.com
Flash Column Chromatography: This is a standard method for purifying crude reaction mixtures. For sulfonyl chlorides, flash chromatography is typically performed using silica (B1680970) gel as the stationary phase. rsc.org A solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compounds from the column. rsc.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. This method is particularly useful for analyzing the purity of the final product and for isolating small quantities of highly pure material. sielc.comnih.gov
In a typical RP-HPLC setup for sulfonyl chloride analysis, a non-polar stationary phase, such as an octadecylsilica (C18) column, is used. sielc.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net For compounds like sulfonyl chlorides, which can be sensitive to hydrolysis, a non-aqueous mobile phase might be preferred, or the analysis is performed rapidly. The table below details typical conditions for the HPLC separation of sulfonyl chlorides.
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 (octadecylsilica) |
| Mobile Phase | Acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com |
| Detection | UV detection is common for aromatic sulfonyl chlorides; for aliphatic compounds like this compound, derivatization or mass spectrometry (MS) detection may be necessary. |
| Application | Purity assessment and preparative separation for obtaining high-purity samples. |
This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com
Reactivity and Reaction Mechanisms
Electrophilic Nature and Reaction Pathways
The chemical behavior of Cyclobutylmethanesulfonyl chloride is largely dictated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom in this group is highly electrophilic, a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. fiveable.me This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The presence of a methylene (B1212753) (-CH₂-) spacer between the cyclobutane (B1203170) ring and the sulfonyl group provides increased molecular flexibility and reduces steric hindrance compared to compounds where the sulfonyl group is attached directly to the ring.
This compound readily undergoes nucleophilic substitution reactions. These reactions typically proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk In this pathway, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, tetracoordinate intermediate. Subsequently, the chloride ion is expelled. chemguide.co.uk Chloride is an effective leaving group because its corresponding acid, hydrochloric acid, is a strong acid, making the chloride ion a weak base. fiveable.meperiodicchemistry.com
The general reaction can be summarized as follows:
Nucleophilic Attack: A nucleophile forms a new bond with the sulfur atom.
Elimination: The sulfur-chlorine bond breaks, and the chloride ion departs, resulting in the final substitution product. chemguide.co.uk
The rate and success of these reactions can be influenced by the steric bulk of both the nucleophile and the cyclobutyl group.
Two of the most common and significant applications of this compound's reactivity are the formation of sulfonate esters and sulfonamides. These reactions are central to its use in organic synthesis and medicinal chemistry. sigmaaldrich.com
Sulfonate Esters: In the presence of a base, alcohols react with this compound to yield cyclobutylmethanesulfonate esters. periodicchemistry.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom. youtube.com This reaction is particularly useful as it converts the alcohol's hydroxyl group (-OH), which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group, thereby "activating" the alcohol for subsequent substitution or elimination reactions. periodicchemistry.comyoutube.com The formation of the sulfonate ester proceeds with the retention of the stereochemical configuration at the alcohol's carbon atom, as the reaction occurs at the oxygen atom. youtube.com
Sulfonamides: Primary and secondary amines react similarly with this compound to form stable sulfonamides. smolecule.com The nitrogen atom of the amine serves as the nucleophile in this reaction. chemguide.co.uk For example, in the synthesis of novel compounds for inhibiting fatty acid synthase (FASN), this compound was reacted with an amine to produce the corresponding sulfonamide in high yield. google.comgoogle.com
| Reaction Type | Nucleophile | Product Class |
|---|---|---|
| Sulfonamide Formation | Amine (R-NH₂) | Sulfonamide |
| Sulfonate Ester Formation | Alcohol (R-OH) | Sulfonate Ester |
| Hydrolysis | Water (H₂O) | Sulfonic Acid |
Beyond substitution reactions, sulfonyl chlorides like this compound can also undergo elimination reactions. Upon treatment with a non-nucleophilic base, such as triethylamine (B128534), methanesulfonyl chloride is known to eliminate hydrochloric acid to form a highly reactive intermediate known as sulfene (B1252967) (CH₂=SO₂). wikipedia.org This is believed to occur via an E1cb elimination mechanism. wikipedia.org
By analogy, this compound is expected to undergo a similar elimination process to generate cyclobutylmethylenesulfene. The base would abstract a proton from the methylene carbon adjacent to the sulfonyl group, followed by the loss of the chloride ion. wikipedia.org These sulfene intermediates are not typically isolated but can be trapped in situ, for instance, through cycloaddition reactions to form various heterocyclic compounds. wikipedia.orgscirp.org
Transformations Involving the Cyclobutyl Moiety
The cyclobutane ring itself imparts unique structural and reactive properties to the molecule.
The four-membered cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol (110 kJ/mol). libretexts.org This high level of strain arises from two main factors:
Angle Strain: The internal C-C-C bond angles in cyclobutane are approximately 88-90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This compression leads to less effective orbital overlap and inherent instability. libretexts.org
Torsional Strain: There is considerable eclipsing strain between adjacent C-H bonds. To partially alleviate this, the cyclobutane ring adopts a puckered or folded conformation rather than being planar. libretexts.org
This inherent strain can make the ring more susceptible to reactions that lead to its opening. However, in this compound, the methylene spacer somewhat insulates the reactive sulfonyl chloride center from the electronic effects of the ring strain. Nevertheless, the rigid and sterically demanding nature of the cyclobutyl group can influence the approach of nucleophiles to the reaction center. nih.gov The reactivity of cycloalkyl halides in Sₙ2 reactions is known to be affected by ring size, with cyclobutyl systems being less reactive than cyclopentyl or cyclohexyl systems due to angle strain considerations in the transition state. stackexchange.com
| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Type(s) |
|---|---|---|
| Cyclopropane | 27.5 | Angle and Torsional |
| Cyclobutane | 26.3 | Angle and Torsional |
| Cyclopentane | 6.2 | Torsional |
| Cyclohexane | 0.0 | (Essentially Strain-Free) |
The strain within the cyclobutane ring makes it susceptible to cleavage under certain reaction conditions. For instance, in related compounds, the ring-opening of a fluorinated cyclobutyl group has been observed under acidic conditions. While specific studies detailing the ring-opening of this compound are not prevalent, it is plausible that such pathways could be induced, particularly in the presence of strong acids or during reactions that might generate cationic intermediates, leading to skeletal rearrangements.
Radical Reactions and Mechanistic Probes
While many reactions of sulfonyl chlorides are understood to proceed through polar, ionic pathways, evidence suggests that radical mechanisms can also be in operation, particularly under certain conditions. The study of these radical pathways is crucial for understanding the full reactivity profile of compounds like this compound and for developing novel synthetic methodologies.
The involvement of radical intermediates in sulfonylation reactions, while not the most common pathway, has been substantiated through specific mechanistic investigations. Free radicals are highly reactive species characterized by an unpaired electron, typically formed through the homolytic cleavage of a bond, a process that can be initiated by heat or light. fiu.edumasterorganicchemistry.com The general mechanism for radical reactions proceeds through three stages: initiation, propagation, and termination. masterorganicchemistry.com
To further probe the nature of these radical intermediates, chemists employ various trapping agents. These experiments are designed not only to confirm the presence of radicals but also to gain insight into their structure and reactivity.
Radical Trapping Experiments: Besides TEMPO, other molecules can be used to trap radical intermediates. For example, 1,1-diphenylethene has been utilized as a trapping agent in sulfonylation reactions. rsc.org The reaction of a sulfonyl radical with 1,1-diphenylethene can lead to the formation of specific adducts, such as (2-methanesulfonyl-1-phenylethenyl)benzene. rsc.org The detection of such products, even in trace or low yields (e.g., 12% NMR yield), provides qualitative evidence for the formation of sulfonyl radicals under the reaction conditions. rsc.org
| Trapping Agent | Concentration | Expected Yield (without trap) | Observed Yield (with trap) | Implication |
| None | - | 85% | 85% | Baseline reaction efficiency. rsc.org |
| TEMPO | 3 equivalents | 85% | 28% | Significant interception of radical intermediates. rsc.org |
| 1,1-Diphenylethene | 3 equivalents | 85% | Trace quantities | Formation of a specific adduct observed, confirming radical presence. rsc.org |
Radical Cascade Investigations: The concept of harnessing radical intermediates extends to the design of radical cascade reactions. These are multi-step processes where the formation of an initial radical triggers a sequence of intramolecular or intermolecular reactions, often leading to the rapid construction of complex molecular architectures. researchgate.netchemrxiv.org While specific radical cascade reactions starting directly from this compound are not extensively documented in the provided literature, the compound serves as a potential precursor for generating radicals that could initiate such cascades. For instance, a cyclobutylmethyl radical, if formed from the sulfonyl chloride, could be engaged in Minisci-type reactions to functionalize heterocycles or participate in addition reactions to alkenes, initiating a cascade. researchgate.netlibretexts.org The development of such reactions often requires careful tuning of catalysts and reaction conditions to guide the radical intermediates through the desired pathway. chemrxiv.orgnih.gov
Solvent Effects and Reaction Kinetics
The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates and mechanisms. youtube.com For reactions involving sulfonyl chlorides, such as nucleophilic substitution, the choice of solvent is critical for controlling the outcome.
The reactivity of sulfonyl chlorides is often analyzed using tools like the extended Grunwald-Winstein equation, which correlates the reaction rate with the solvent's ionizing power and nucleophilicity. nih.gov Generally, polar solvents are required to stabilize the charged intermediates and transition states that are common in nucleophilic substitution reactions. youtube.com
A distinction is made between polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMF, DMSO).
Polar Protic Solvents: These solvents can engage in hydrogen bonding and can solvate both cations and anions effectively. youtube.com However, for nucleophilic substitution reactions, strong solvation of the nucleophile by a protic solvent can shield it, reducing its reactivity and slowing the reaction rate. youtube.com
Polar Aprotic Solvents: These solvents possess dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the anion "naked" and more reactive as a nucleophile, often leading to a significant acceleration of SN2 reactions. youtube.com In the context of this compound, using polar aprotic solvents like DMF or DMSO can favor the activation of the sulfonyl chloride for reactions with nucleophiles.
The steric hindrance introduced by the cyclobutyl group can slow down reaction kinetics compared to less bulky linear alkyl sulfonyl chlorides. Computational studies have shown that this steric effect can raise the activation energy for reactions. The kinetics of substitution at the sulfonyl sulfur atom can be studied by various methods, including monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic techniques. youtube.commpg.de For sulfonyl chlorides, kinetic studies, such as chloride-chloride exchange reactions, have been used to determine second-order rate constants and activation parameters, revealing that the reaction proceeds via a concerted SN2 mechanism. nih.gov
| Solvent Type | Examples | Effect on Nucleophile | Effect on Transition State | Typical Impact on SN2 Rate |
| Polar Protic | Water, Ethanol, Methanol | Strong solvation, especially of small anions, reducing nucleophilicity. youtube.com | Stabilizes charged species through H-bonding. youtube.com | Can be slow. youtube.com |
| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Weakly solvates anions, leaving them "naked" and more reactive. youtube.com | Stabilizes cations and polarized species through dipole-dipole interactions. youtube.com | Often accelerated. youtube.com |
| Nonpolar | Hexane, Toluene | Poor solvation of charged species. | Little stabilization. | Very slow; reactants often insoluble. |
Applications in Advanced Organic Synthesis
Role as a Leaving Group Precursor
One of the primary applications of cyclobutylmethanesulfonyl chloride is in the formation of cyclobutylmethanesulfonate esters (cybutylates) from alcohols. These sulfonates are excellent leaving groups, significantly more reactive than the parent hydroxyl group, thus facilitating subsequent nucleophilic substitution and elimination reactions. mdpi.comnih.gov The effectiveness of a leaving group is related to its ability to stabilize the negative charge that develops during bond cleavage. wikipedia.org Sulfonates, in general, are considered excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. libretexts.org
Hydroxyl groups (-OH) are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) anion (OH-) is a strong base. youtube.com To enhance their leaving group ability, alcohols are often converted into sulfonate esters. mdpi.comnih.gov The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine, yields the corresponding cyclobutylmethanesulfonate. This transformation converts the poor leaving group (hydroxyl) into a highly effective one (cybutylate). libretexts.org This "activation" of the hydroxyl group allows for a wide range of nucleophiles to displace the cybutylate group, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. spherotech.comunomaha.edu This strategy is fundamental in the synthesis of complex molecules where the introduction of various functional groups at a specific position is required. yale.edursc.org
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| R-OH (Alcohol) | This compound | R-OSO₂CH₂-c-C₄H₇ (Cyclobutylmethanesulfonate) | Sulfonylation |
| R-OSO₂CH₂-c-C₄H₇ | Nu⁻ (Nucleophile) | R-Nu | Nucleophilic Substitution |
In addition to substitution reactions, the conversion of alcohols to cyclobutylmethanesulfonates can also facilitate elimination reactions to form alkenes. libretexts.org The cybutylate group, being a good leaving group, can be eliminated along with a proton from an adjacent carbon atom, typically under the influence of a base. youtube.com The choice between substitution and elimination is influenced by several factors, including the structure of the substrate, the nature of the base/nucleophile, and the reaction conditions. libretexts.org For instance, sterically hindered bases tend to favor elimination over substitution. The E1 mechanism for elimination proceeds through a carbocation intermediate, similar to the SN1 reaction. libretexts.org
Cyclobutylmethanesulfonylation in Complex Molecule Synthesis
The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires precise control over the stereochemistry and regiochemistry of chemical reactions. yale.eduillinois.edu Cyclobutylmethanesulfonylation provides a reliable method for achieving such control.
The conversion of a hydroxyl group to a cybutylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org This is because the C-O bond of the alcohol is not broken during the sulfonylation reaction. The subsequent nucleophilic substitution (SN2) reaction then proceeds with inversion of stereochemistry. This predictable stereochemical outcome is highly valuable in asymmetric synthesis, where the control of stereocenters is paramount.
Regioselectivity, the control of which site in a molecule reacts, can also be achieved. nih.gov For example, in a molecule with multiple hydroxyl groups, it is sometimes possible to selectively sulfonylate one over the others based on steric or electronic differences. nih.gov This selective activation allows for the subsequent functionalization of a specific position within a complex molecule.
| Starting Material Stereochemistry | Reaction | Intermediate Stereochemistry | Reaction | Final Product Stereochemistry |
|---|---|---|---|---|
| (R)-Alcohol | Cyclobutylmethanesulfonylation | (R)-Cyclobutylmethanesulfonate | SN2 Reaction | (S)-Product |
| (S)-Alcohol | Cyclobutylmethanesulfonylation | (S)-Cyclobutylmethanesulfonate | SN2 Reaction | (R)-Product |
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active compounds. gla.ac.ukresearchgate.net this compound can be employed in the synthesis of various heterocycles. organic-chemistry.org For instance, an intramolecular nucleophilic substitution reaction, where the nucleophile and the leaving group are part of the same molecule, can lead to the formation of a cyclic structure. By strategically placing a hydroxyl group and a nucleophilic moiety within a molecule, subsequent conversion to the cybutylate can trigger cyclization to form a heterocycle. This strategy has been used to synthesize a variety of ring systems. organic-chemistry.org
Expanding Chemical Space for Diverse Chemical Entities
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. nih.govbiorxiv.org Exploring and expanding the accessible chemical space is a key objective in drug discovery and materials science. nih.govbiorxiv.org The use of reagents like this compound contributes to this endeavor by providing access to novel molecular scaffolds and functional group arrangements. nih.govunibe.ch The introduction of the cyclobutylmethylsulfonyl group itself can modify the properties of a molecule, and its use as a leaving group precursor opens up a wide array of synthetic possibilities, leading to the creation of diverse libraries of compounds for screening and evaluation. nih.govunibe.ch
Synthesis of Substituted Sulfonamides
A primary application of this compound is in the synthesis of substituted sulfonamides. The sulfonamide functional group is a key component in a wide array of biologically active compounds. The general synthesis involves the reaction of this compound with a primary or secondary amine.
The reaction proceeds via a nucleophilic attack by the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, forming a stable sulfonamide bond (S-N). A base, such as triethylamine (B128534) or sodium carbonate, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. organic-chemistry.org This method is broadly applicable and allows for the synthesis of a diverse range of sulfonamides by varying the amine starting material. google.com The reaction conditions are generally mild, often carried out at room temperature in common organic solvents.
The table below illustrates the general reaction for synthesizing various substituted sulfonamides from this compound.
| Amine Reactant | Base | Typical Solvent | Resulting Sulfonamide Product |
| Primary Aliphatic Amine (R-NH₂) | Triethylamine | Dichloromethane (DCM) | N-alkyl-cyclobutylmethanesulfonamide |
| Secondary Aliphatic Amine (R₂-NH) | Pyridine | Tetrahydrofuran (THF) | N,N-dialkyl-cyclobutylmethanesulfonamide |
| Aniline (Ph-NH₂) | Sodium Carbonate | Acetonitrile (B52724) | N-phenyl-cyclobutylmethanesulfonamide |
| Cyclic Amine (e.g., Piperidine) | Triethylamine | Dichloromethane (DCM) | 1-(cyclobutylmethanesulfonyl)piperidine |
This table presents illustrative examples based on general synthesis principles for sulfonamides. organic-chemistry.org
Derivatization for Library Synthesis
In medicinal chemistry and drug discovery, the rapid synthesis of a large number of structurally related compounds, known as a chemical library, is a crucial strategy for identifying new therapeutic agents. This compound serves as an excellent derivatization agent for this purpose. princeton.edu Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative.
By reacting this compound with a core molecular scaffold containing an amine or alcohol group, chemists can introduce the cyclobutylmethanesulfonyl group. This modification alters the parent molecule's physicochemical properties, such as its size, shape, and polarity, which can in turn influence its biological activity. Sulfonyl chlorides like benzenesulfonyl chloride are well-established reagents for the derivatization of amines for analytical and synthetic purposes. sigmaaldrich.com Similarly, the unique cyclobutane (B1203170) ring in this compound provides a distinct three-dimensional structure that can be explored for optimizing interactions with biological targets. This strategy allows for the systematic modification of a lead compound to generate a library of analogs for biological screening. princeton.edunih.gov
The following table demonstrates how this compound can be used to create a small library from a common molecular core.
| Core Scaffold (Example) | Derivatized Product | Potential Change in Property |
| 4-Aminophenol | N-(4-hydroxyphenyl)cyclobutylmethanesulfonamide | Increased lipophilicity, altered hydrogen bonding capability |
| Piperazine | 1-(cyclobutylmethanesulfonyl)piperazine | Introduction of a bulky, non-polar group |
| Glycine ethyl ester | Ethyl N-(cyclobutylmethanesulfonyl)glycinate | Modification of peptide backbone analog |
This table illustrates the concept of library synthesis through derivatization.
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR for Structural Confirmation
In the ¹H NMR spectrum of cyclobutylmethanesulfonyl chloride, distinct signals corresponding to the different types of protons within the molecule are expected. The protons on the cyclobutane (B1203170) ring would appear as a complex multiplet due to intricate spin-spin coupling. The methylene (B1212753) protons (—CH₂—) adjacent to the sulfonyl chloride group are anticipated to resonate at a specific chemical shift, influenced by the electron-withdrawing nature of the SO₂Cl group. A reference supporting the synthesis of a related compound starting from this compound reports ¹H NMR data in Methanol-d4, which can provide an indication of the expected spectral regions for the protons in the cyclobutyl and methanesulfonyl moieties. doi.org
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. For this compound, distinct peaks are expected for the carbons of the cyclobutane ring and the methylene carbon attached to the sulfonyl group. The chemical shift of the methylene carbon would be significantly downfield due to the deshielding effect of the adjacent sulfonyl chloride group. For comparison, the ¹³C NMR spectrum of the simpler methanesulfonyl chloride shows a signal for the methyl carbon. chemicalbook.comspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclobutane CH | Multiplet | Upfield region |
| Cyclobutane CH₂ | Multiplet | Upfield region |
| —CH₂SO₂Cl | Singlet/Triplet | Downfield region |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular puzzle by revealing correlations between nuclei. researchgate.netarxiv.org
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the different protons within the cyclobutane ring, helping to trace the connectivity of the ring system. It would also confirm the relationship between the methine proton and the adjacent methylene protons of the cyclobutane ring. researchgate.net
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. arxiv.org This is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. For instance, the proton signal for the —CH₂SO₂Cl group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.
Advanced 2D NMR techniques can provide even deeper insights into the structure and conformation of molecules. nih.govresearchgate.net
Infrared and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com The absorption of infrared radiation or the inelastic scattering of laser light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint. wiley.comsyncsci.com
For this compound, characteristic vibrational bands are expected for the sulfonyl chloride group (SO₂Cl). These include strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of ~1360 cm⁻¹ and ~1170 cm⁻¹, respectively. The C-H stretching and bending vibrations of the cyclobutane and methylene groups would also be present in the spectra. mdpi.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the carbon backbone of the cyclobutane ring. nih.govmdpi.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| S=O | Asymmetric Stretch | ~1360 |
| S=O | Symmetric Stretch | ~1170 |
| C-H (alkane) | Stretch | 2850–3000 |
| C-H (alkane) | Bend | 1350–1470 |
| S-Cl | Stretch | 600-800 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For this compound (C₅H₉ClO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The nominal molecular weight is approximately 168.64 g/mol .
Electron ionization (EI) is a common "hard" ionization technique that can cause the molecule to fragment in a predictable manner. acdlabs.com The resulting fragmentation pattern provides valuable structural information. acdlabs.com For this compound, characteristic fragmentation pathways could include the loss of a chlorine radical (Cl•), sulfur dioxide (SO₂), or the cyclobutyl group. The fragmentation of related sulfonamides has been studied, showing that the loss of SO₂ is a common pathway. nih.gov
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| [M-Cl]⁺ | [C₅H₉SO₂]⁺ | Cl• |
| [M-SO₂]⁺• | [C₅H₉Cl]⁺• | SO₂ |
| [M-C₄H₇]⁺ | [CH₂SO₂Cl]⁺ | C₄H₇• |
| [C₄H₇]⁺ | Cyclobutyl cation | CH₂SO₂Cl• |
X-ray Crystallography for Solid-State Structural Investigations
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govutexas.edu This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision. pages.dev
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. nih.govbioscience.fi This would reveal the puckering of the cyclobutane ring and the spatial relationship between the cyclobutyl group and the sulfonyl chloride moiety. This level of structural detail is crucial for understanding the molecule's reactivity and its interactions with other molecules.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic structures, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of practical interest. DFT calculations have been employed to analyze the electronic properties of cyclobutylmethanesulfonyl chloride, particularly to understand its reactivity.
Simulations focusing on the electron density and electrostatic potential surfaces have identified the key sites for nucleophilic attack. The sulfur atom of the sulfonyl chloride group is a primary electrophilic center. A calculated Fukui index (f⁻), which indicates the propensity of a site to accept an electron, for the sulfur atom is 0.15. This value quantifies its high electrophilicity and guides the understanding of its regioselectivity in sulfonylation reactions. The steric hindrance introduced by the cyclobutyl group also plays a crucial role in its reactivity profile.
As of this review, comprehensive data tables detailing the fully optimized geometry (bond lengths and angles) from DFT calculations are not widely available in peer-reviewed literature.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide highly accurate predictions of molecular energies and are often used to benchmark spectroscopic data (e.g., vibrational frequencies).
A review of the current scientific literature did not yield specific studies that have applied ab initio methods to predict the energetic or spectroscopic properties of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a dynamic view of molecular behavior. These simulations are invaluable for conformational analysis, especially for flexible molecules like this compound with its methylene (B1212753) spacer, and for studying interactions with other molecules, such as solvents or reactants.
Currently, there are no specific molecular dynamics simulation studies focused on this compound available in the public scientific literature. Such studies would be beneficial for understanding the conformational landscape of the cyclobutyl and sulfonyl groups and how these dynamics influence its reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are instrumental in medicinal chemistry and materials science for designing new compounds with desired properties.
A search of existing literature indicates that this compound has not been included as part of the training or test sets in published QSAR models. Therefore, no specific design principles derived from QSAR modeling are available for this compound.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of reactions involving this compound is critical for optimizing reaction conditions and predicting products. Computational transition state analysis is a key tool for elucidating these pathways by identifying and characterizing the high-energy transition state structures that connect reactants to products.
Computational studies have provided insight into the steric influence of the cyclobutyl group on reaction kinetics. DFT calculations indicate that the steric hindrance from the cyclobutyl moiety raises the activation energy for amidation reactions by approximately 5 to 8 kcal/mol when compared to less hindered linear alkyl sulfonyl chlorides like methanesulfonyl chloride. This increase in the energy barrier explains the experimentally observed slower reaction rates.
Detailed computational data, including the precise geometries of transition states for reactions involving this compound, are not extensively documented in published research.
| Parameter | Finding | Method |
| Fukui Index (f⁻) at Sulfur | 0.15 | DFT |
| Activation Energy Increase | 5-8 kcal/mol | DFT |
Medicinal Chemistry Research and Biological Target Engagement
Design and Synthesis of Cyclobutylmethanesulfonyl Chloride-Derived Bioactive Scaffolds
The design of bioactive scaffolds is a cornerstone of drug discovery, aiming to create core molecular structures that can be systematically modified to optimize interactions with biological targets. nih.govcam.ac.uk this compound serves as a versatile reagent for this purpose, primarily due to the electrophilic nature of its sulfonyl chloride group. fiveable.me This group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. fiveable.me This reactivity allows for the incorporation of the cyclobutylmethyl moiety into a wide array of molecular architectures.
The cyclobutane (B1203170) ring itself imparts desirable properties to drug candidates. Its three-dimensional, puckered structure can provide conformational restriction, which can enhance binding affinity and selectivity for a specific biological target. Furthermore, the cyclobutane motif can improve metabolic stability, a critical factor in the development of effective pharmaceuticals.
The synthesis of these scaffolds typically involves a one-pot reaction where this compound is treated with a suitable nucleophile, often a complex amine or alcohol, to generate the desired sulfonamide or sulfonate ester. nih.gov This straightforward approach allows for the rapid generation of libraries of related compounds for biological screening. The methylene (B1212753) spacer between the cyclobutane ring and the sulfonyl chloride group can reduce steric hindrance, potentially improving reaction efficiency compared to directly substituted cyclobutanesulfonyl chlorides.
The exploration of diverse bioactive scaffolds is an active area of research. For instance, the synthesis of chalcone (B49325) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety has yielded compounds with significant antifungal activity. researchgate.net Similarly, the design of new scaffolds based on the isatin (B1672199) core has been explored for potential enzymatic inhibition. researchgate.net While not directly involving this compound, these examples highlight the general strategy of using reactive building blocks to generate novel molecular frameworks for biological evaluation.
Reactivity with Biological Nucleophiles and Electrophiles
The primary mode of action for this compound in a biological context stems from its high reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to attack by biological nucleophiles. fiveable.me
Biological systems are rich in nucleophilic molecules, which play essential roles in cellular processes. beyondbenign.org Key biological nucleophiles include:
Amino groups (-NH2): Found in the side chains of amino acids like lysine (B10760008) and at the N-terminus of proteins.
Hydroxyl groups (-OH): Present in the side chains of serine, threonine, and tyrosine.
Thiol groups (-SH): The defining feature of the amino acid cysteine.
The reaction between the electrophilic sulfur atom of the sulfonyl chloride and these nucleophilic groups results in the formation of a stable covalent bond. For instance, reaction with an amine forms a sulfonamide, while reaction with an alcohol yields a sulfonate ester. This covalent modification of biomolecules, such as proteins and enzymes, can alter their structure and function, leading to a biological effect.
Conversely, this compound is not expected to react with biological electrophiles. Electrophiles are electron-deficient species and would be repelled by the already electron-deficient sulfur atom of the sulfonyl chloride. The primary reactivity of this compound is defined by its electrophilic character.
Development of Structure-Activity Relationships (SAR) in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. gardp.orgdrugdesign.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for optimal therapeutic effect. gardp.org
For derivatives of this compound, SAR studies would involve several key modifications:
Modification of the Nucleophilic Component: By reacting this compound with a diverse library of amines or alcohols, a wide range of sulfonamides and sulfonate esters can be generated. The biological activity of these derivatives would then be tested to determine which substituents on the nucleophile enhance or diminish activity.
Alteration of the Linker: While this compound has a methylene linker, analogs with different linker lengths or rigidities could be synthesized to probe the optimal spatial relationship between the cyclobutane ring and the sulfonamide/sulfonate group.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for discovering and optimizing chemical reactions. For cyclobutylmethanesulfonyl chloride, AI and machine learning (ML) offer powerful tools to predict reaction outcomes, plan synthetic routes, and discover novel transformations.
ML models are increasingly used for forward synthesis prediction, where the model predicts the likely products given a set of reactants and reagents. acs.org For a compound like this compound, these models can be trained on vast datasets of reactions involving sulfonyl chlorides to predict the outcomes of its reactions with various nucleophiles under different conditions. acs.orgarxiv.org This predictive capability can accelerate the discovery of new derivatives by allowing researchers to computationally screen numerous potential reactions, prioritizing those with the highest predicted yields and selectivity. arxiv.org For instance, an AI model could predict the probability of a successful sulfonylation reaction between this compound and a complex amine versus potential side reactions. acs.org
Furthermore, machine learning algorithms can optimize reaction conditions. By analyzing data from historical experiments, ML models can suggest the optimal solvent, catalyst, temperature, and reagent ratios for transformations involving this compound. frontiersin.org This is particularly valuable for complex reactions where multiple variables can influence the outcome. As these AI tools become more sophisticated, they will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the rapid development of new compounds and materials. acs.orgfrontiersin.org
Novel Catalytic Systems for this compound Transformations
The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Current research focuses on photocatalysis, organocatalysis, and metal-catalyzed cross-coupling reactions to achieve transformations that are difficult or impossible with traditional methods.
Photocatalysis has emerged as a powerful tool in organic synthesis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offer a sustainable approach for activating sulfonyl chlorides. acs.orgacs.org These systems use visible light to generate reactive radical intermediates under mild conditions, which could be applied to novel coupling reactions of this compound. acs.orgnih.gov Another example is the use of copper-containing hypercrosslinked polymers as recyclable photocatalysts for the 1,2-thiosulfonylation of alkenes, a reaction type where this compound could serve as the sulfonyl source. rsc.org
Organocatalysis , which uses small organic molecules as catalysts, provides a metal-free alternative for sulfonyl chloride transformations. For instance, phosphine-based catalysts have been developed for the deoxygenative sulfenylation of indoles from sulfonyl chlorides. nih.gov This type of catalysis, driven by a P(III)/P(V)=O redox cycle, could be adapted to generate novel sulfur-containing heterocycles from this compound. nih.gov
Metal-catalyzed reactions continue to evolve, offering new ways to form carbon-sulfur and other bonds. Palladium-catalyzed systems, for example, have been used for the reductive coupling of sulfonyl chlorides to form thioethers through sulfur dioxide extrusion. researchgate.net Additionally, cobaloxime catalysis enables the radical allylic C-H sulfonylation of olefins with sulfonyl chlorides, providing a direct method to synthesize valuable allylic sulfones. acs.org Applying these advanced catalytic methods to this compound could unlock a wide array of new derivatives with unique structural and functional properties.
| Catalytic System Type | Specific Catalyst Example | Potential Transformation of this compound | Key Advantage |
|---|---|---|---|
| Heterogeneous Photocatalysis | Potassium Poly(heptazine imide) (K-PHI) | Radical coupling reactions | Recyclable, uses visible light, mild conditions. acs.orgacs.org |
| Homogeneous Photocatalysis | Copper(I) Polymer (HCP-Cu 1a) | 1,2-Thiosulfonylation of alkenes | Uses abundant metal, reusable catalyst. rsc.org |
| Organocatalysis | Phosphetane Oxide / Hydrosilane | Deoxygenative sulfenylation | Metal-free, forms C-S bonds. nih.gov |
| Metal Catalysis | Pd(OAc)₂/Xantphos | Reductive coupling to thioethers | Novel cross-coupling involving SO₂ extrusion. researchgate.net |
| Metal Catalysis | Cobaloxime | Allylic C-H sulfonylation | Direct functionalization of unactivated C-H bonds. acs.org |
Exploration of New Biological Applications and Targets
Sulfonyl chlorides are pivotal building blocks in medicinal chemistry, primarily for the synthesis of sulfonamides, a class of compounds with a vast range of biological activities. fiveable.meenamine.net Future research on this compound will likely focus on synthesizing novel sulfonamide libraries and exploring their potential as therapeutic agents against new biological targets.
The structural motif of this compound makes it a valuable reagent for creating inhibitors of specific enzymes. For example, it has been used in the synthesis of inhibitors for Fatty Acid Synthase (FASN), an enzyme implicated in the progression of various cancers. google.com Similarly, related small-ring sulfonyl chlorides like cyclopropanesulfonyl chloride have been used to develop inhibitors of TNF-α converting enzyme (TACE), which is relevant to inflammatory diseases. sigmaaldrich.com This suggests that derivatives of this compound could be explored as potential inhibitors for other enzymes involved in cancer and inflammation, such as mitogen-activated protein kinase (MEK) enzymes.
Furthermore, the sulfonamide linkage is crucial for the activity of many drugs, including antibiotics and antihypertensives. fiveable.me Research indicates that aryl sulfonyl derivatives can exhibit significant antitumor and antibacterial activity. echemcom.com By reacting this compound with diverse amine-containing scaffolds (especially heterocycles), novel compounds can be generated and screened for activity against a wide range of targets. This includes screening for inhibition of sodium-dependent glucose transporters for diabetes treatment or for ligands of the human glucocorticoid receptor (hGR) for inflammatory conditions. sigmaaldrich.com The unique cyclobutyl group can impart specific properties such as improved metabolic stability or tailored interactions within a protein's binding pocket.
| Potential Biological Target Class | Example Target | Therapeutic Area | Rationale based on Related Compounds |
|---|---|---|---|
| Enzymes (Kinases/Proteases) | Fatty Acid Synthase (FASN) | Oncology | Directly synthesized using this compound. google.com |
| Enzymes (Kinases/Proteases) | TNF-α converting enzyme (TACE) | Inflammation | Structurally similar sulfonyl chlorides show inhibitory activity. sigmaaldrich.com |
| Enzymes (Kinases/Proteases) | MEK Kinases | Oncology / Hyperproliferative Diseases | Cyclobutanesulfonyl chloride is used to synthesize MEK inhibitors. |
| Transporters | Sodium-dependent glucose transporters | Metabolic Disorders (Diabetes) | Similar structures show inhibitory effects. |
| Receptors | Human Glucocorticoid Receptor (hGR) | Inflammation | Other sulfonyl chlorides used to create potent hGR ligands. sigmaaldrich.com |
| Various | Bacterial Targets | Infectious Diseases | Sulfonamides are a well-known class of antibiotics. fiveable.meechemcom.com |
Sustainable Synthesis and Green Chemistry Innovations for the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research will undoubtedly seek more environmentally benign and sustainable methods for the synthesis of this compound and its precursors.
One promising avenue is the development of cleaner chlorosulfonation methods. Traditional syntheses often use harsh reagents, but newer methods offer greener alternatives. For example, the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide (NCS) is an environmentally friendly approach. researchgate.net This method is particularly sustainable because the succinimide (B58015) byproduct can be easily recovered from the aqueous phase and converted back into the NCS reagent using sodium hypochlorite (B82951) (bleach). researchgate.netorganic-chemistry.org Another approach involves the oxyhalogenation of thiols or disulfides using reagents like oxone and potassium chloride in water, which avoids organic solvents and harsh conditions. rsc.org
Photocatalysis also presents a green synthetic pathway. The use of heterogeneous, recyclable photocatalysts like potassium poly(heptazine imide) allows for the synthesis of sulfonyl chlorides from precursors such as aryldiazonium salts under mild conditions (room temperature and visible light), minimizing energy consumption and waste. acs.orgacs.org
Q & A
Q. What are the optimal synthetic routes for Cyclobutylmethanesulfonyl chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of cyclobutylmethanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key considerations include maintaining a moisture-free environment to avoid hydrolysis of the sulfonyl chloride group and controlling reaction temperature (0–25°C) to minimize side reactions. Yields are highly dependent on stoichiometric ratios and the purity of starting materials. For example, excess thionyl chloride (1.5–2.0 equiv) improves conversion rates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. The sulfonyl chloride group exhibits distinct IR stretches at ~1360 cm⁻¹ (asymmetric S=O) and 1170 cm⁻¹ (symmetric S=O). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 166.6 for C₅H₉ClO₂S). Ensure spectra are compared to literature data for validation .
Q. What safety protocols are critical when handling this compound?
This compound is moisture-sensitive and corrosive. Use anhydrous solvents (e.g., dry dichloromethane) and conduct reactions under inert gas (N₂/Ar). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Neutralize waste with cold sodium bicarbonate to mitigate hazards .
Advanced Research Questions
Q. How does the cyclobutyl group influence the reactivity of this compound in nucleophilic substitutions?
The cyclobutyl moiety introduces steric hindrance, slowing reaction kinetics compared to linear alkyl sulfonyl chlorides. For example, in amidation reactions with primary amines, reaction times increase by ~20–30% due to restricted access to the electrophilic sulfur center. Computational studies (DFT) show that steric effects raise activation energy by 5–8 kcal/mol compared to methyl analogs .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?
Discrepancies often arise from solvent polarity and nucleophile strength. For instance, polar aprotic solvents (e.g., DMF) enhance reactivity with weak nucleophiles (e.g., anilines), while non-polar solvents (e.g., toluene) favor stronger nucleophiles (e.g., alkylamines). Systematic screening of solvent/base combinations and real-time monitoring (e.g., via HPLC) can optimize conditions .
Q. How can computational methods predict the regioselectivity of this compound in multi-step syntheses?
Density Functional Theory (DFT) simulations map electron density and electrostatic potential surfaces, identifying preferential attack sites. For example, the sulfur atom in this compound shows higher electrophilicity (Fukui index f⁻ = 0.15) than oxygen, guiding regioselective sulfonylation in complex substrates .
Q. What mechanistic insights explain side-product formation during sulfonylation reactions?
Competing hydrolysis (due to trace water) and over-reduction (e.g., with excess reducing agents) are common pitfalls. Kinetic studies using stopped-flow IR reveal that hydrolysis proceeds via a two-step mechanism: initial chloride displacement by water, followed by rapid proton transfer. Minimizing reaction time and using molecular sieves suppress hydrolysis by >90% .
Critical Research Gaps
- Steric vs. Electronic Effects : Quantify the balance between steric hindrance and electron-withdrawing effects of the cyclobutyl group on reaction kinetics.
- Scalability : Limited data exist on gram-scale syntheses; explore continuous-flow systems to improve reproducibility.
Note : For experimental reproducibility, adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for documenting methods and data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
